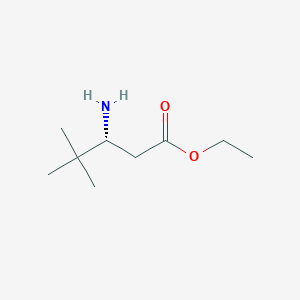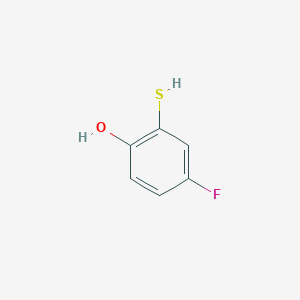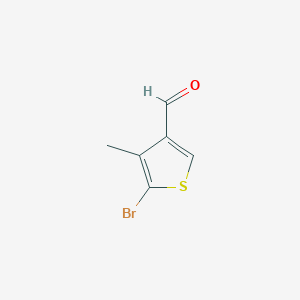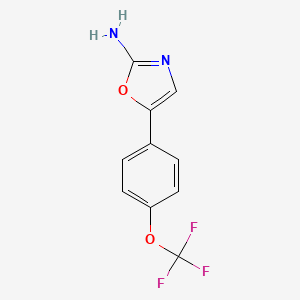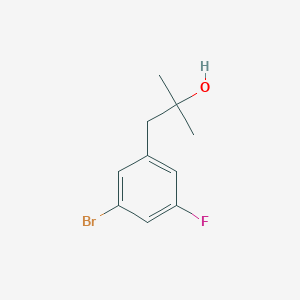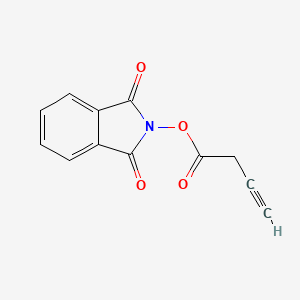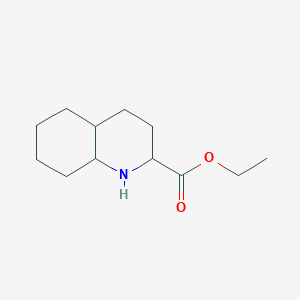
Ethyl decahydroquinoline-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl decahydroquinoline-2-carboxylate is a chemical compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl decahydroquinoline-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of β-nitroacrylates with 2-aminobenzaldehydes in the presence of a solid base such as 2-tert-butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine (BEMP) in acetonitrile . This one-pot synthesis approach is efficient and yields a variety of functionalized quinoline derivatives.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, are often employed to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions: Ethyl decahydroquinoline-2-carboxylate undergoes various chemical reactions, including:
Oxidation: Conversion to quinoline-2-carboxylates using oxidizing agents.
Reduction: Formation of reduced derivatives under hydrogenation conditions.
Substitution: Nucleophilic substitution reactions with halogenated quinoline derivatives.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas in the presence of palladium or platinum catalysts.
Substitution: Halogenated quinoline derivatives and bases like potassium carbonate in solvents like acetonitrile.
Major Products:
Oxidation: Quinoline-2-carboxylates.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinoline derivatives with various functional groups.
Scientific Research Applications
Ethyl decahydroquinoline-2-carboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl decahydroquinoline-2-carboxylate involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may bind to enzymes or receptors, modulating their activity.
Pathways Involved: The compound can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
Ethyl decahydroquinoline-2-carboxylate can be compared with other quinoline derivatives:
Similar Compounds: Quinoline-2-carboxylates, 2-oxo-1,2-dihydroquinoline-3-carboxamides, and 2-oxo-2H-selenopyrano[2,3-b]quinoline-3-carboxylates.
Uniqueness: this compound is unique due to its specific structural features and the range of biological activities it exhibits.
Properties
Molecular Formula |
C12H21NO2 |
|---|---|
Molecular Weight |
211.30 g/mol |
IUPAC Name |
ethyl 1,2,3,4,4a,5,6,7,8,8a-decahydroquinoline-2-carboxylate |
InChI |
InChI=1S/C12H21NO2/c1-2-15-12(14)11-8-7-9-5-3-4-6-10(9)13-11/h9-11,13H,2-8H2,1H3 |
InChI Key |
WGXQJCFTGHCJJL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CCC2CCCCC2N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



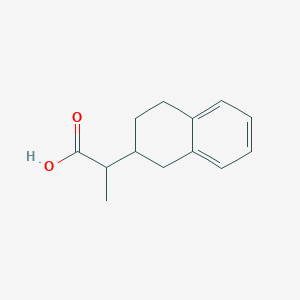
![3-methyl-5H,6H,7H,8H-imidazo[1,5-a]pyridin-6-aminedihydrochloride](/img/structure/B13571386.png)
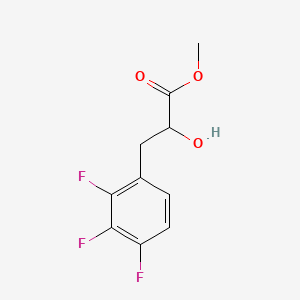
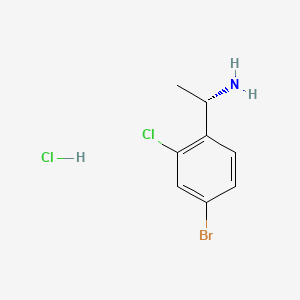
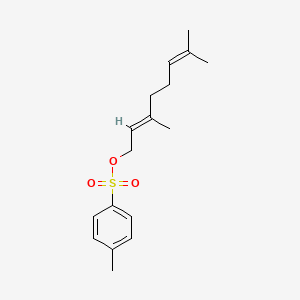
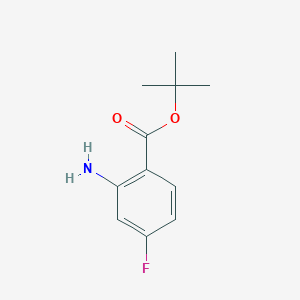
![1-[5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]methanaminedihydrochloride](/img/structure/B13571438.png)
